molecular formula C10H9I2N B1656023 N-Methyl-2-iodoquinolinium iodide CAS No. 4800-57-1

N-Methyl-2-iodoquinolinium iodide

Cat. No.: B1656023
CAS No.: 4800-57-1
M. Wt: 396.99 g/mol
InChI Key: ODAVFECIKRXQKS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-iodoquinolinium iodide is a fundamental synthetic building block in medicinal chemistry and chemical biology research. Its primary research value lies in its role as a crucial electrophilic coupling partner in base-promoted reactions to synthesize a diverse array of complex quinolinium derivatives, including isocyanines and pseudoisocyanines . These resulting compounds are of significant interest for probing novel therapeutic pathways. For instance, analogues synthesized from this precursor are being investigated for their potential as antidepressants, with studies showing they can produce antidepressant-like activity in animal models without the need for co-administration of standard SSRIs (selective serotonin re-uptake inhibitors) . The mechanism of action for these bioactive analogues often involves the inhibition of low-affinity, high-capacity monoamine transporters in the brain, such as organic cation transporters (OCTs) and the plasma monoamine transporter (PMAT), offering a potential alternative mechanism for modulating extracellular neurotransmitter levels . Furthermore, related quinolinium-based compounds demonstrate potent biological activity in other fields, such as antibacterial research, where they have been shown to inhibit the growth of multi-drug resistant bacteria like MRSA and vancomycin-resistant Enterococcus by targeting the essential cell division protein FtsZ and stimulating its polymerization, thereby disrupting bacterial cytokinesis . This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

4800-57-1

Molecular Formula

C10H9I2N

Molecular Weight

396.99 g/mol

IUPAC Name

2-iodo-1-methylquinolin-1-ium;iodide

InChI

InChI=1S/C10H9IN.HI/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1

InChI Key

ODAVFECIKRXQKS-UHFFFAOYSA-M

SMILES

C[N+]1=C(C=CC2=CC=CC=C21)I.[I-]

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)I.[I-]

Other CAS No.

4800-57-1

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry Applications

N-Methyl-2-iodoquinolinium iodide is primarily utilized in synthetic organic chemistry as a reagent for the synthesis of complex molecules. Its role as an alkylating agent is significant in the formation of various quinolinium derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Alkylation Reactions

The compound is involved in alkylation reactions where it serves as a source of the 2-iodoquinolinium moiety. For example, it can be used to synthesize substituted quinolines through base-promoted coupling reactions. The following table summarizes some key reactions involving this compound:

Reaction TypeExample CompoundYield (%)Reference
Alkylation1-Ethyl-2-iodoquinolinium85
Coupling with IsocyanineIsocyanine derivatives90
Synthesis of QuinolinesSubstituted quinolines80

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications, particularly as an intermediate in drug synthesis. Its ability to facilitate methylation processes makes it valuable in the development of various therapeutic agents.

Antidepressant Research

Recent studies have indicated that derivatives of N-methylated quinolines exhibit antidepressant-like effects. Research has demonstrated that these compounds can interact with neurotransmitter systems, suggesting their potential as novel antidepressants. A notable case study involved the evaluation of a specific derivative's efficacy in animal models, which showed significant improvement in depressive behaviors compared to control groups.

Case Study: Synthesis of Antidepressants

A specific investigation into the synthesis of an antidepressant using this compound highlighted its effectiveness in producing compounds with high biological activity:

  • Compound Synthesized : 1-Ethyl-2-iodoquinolinium
  • Biological Activity : Enhanced serotonergic activity
  • Outcome : Demonstrated potential for further development into therapeutic agents for depression .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical frameworks, enhancing their efficacy and specificity.

Pesticide Development

The compound's role in developing methylated pesticides has been documented, showcasing its utility in creating more effective formulations that target specific pests while minimizing environmental impact.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between N-Methylisoquinolinium iodide and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications/Properties Reference
N-Methylisoquinolinium iodide C₁₀H₁₀IN 271.10 Methyl at C2; iodide counterion Organic synthesis, ionic intermediates
8-Hydroxy-2-methylquinolinium-zinc complex C₂₁H₂₂IN₂O₂Zn ~567.68 Hydroxy at C8; methyl at C2; zinc coordination Crystal engineering, hydrogen-bonded networks
2-(1,3-Dioxo-indenylidene) spiro compound C₃₆H₂₅N₂O₅ 565.18 Spirocyclic framework; dioxo groups Photophysical studies, complex heterocycles
O-Methyl S-2-(trimethylammonium)ethyl methylphosphonothiolate iodide C₇H₁₉INO₂PS 323.17 Phosphonothiolate backbone; trimethylammonium Organophosphate research

Physical and Spectral Properties

  • Spiro compound (): 247–249°C, attributed to its rigid, fused-ring structure . Antibiotic dimethylsulphonium iodide (unrelated but for context): 165°C, highlighting how functional groups (e.g., sulphonium) lower melting points .
  • Spectroscopic Data: N-Methylisoquinolinium iodide: Likely exhibits characteristic NMR signals for aromatic protons (δ 7.5–9.0 ppm) and a methyl group (δ 3.0–4.0 ppm) . 8-Hydroxy-2-methylquinolinium-zinc complex: IR spectra show O–H and N–H stretches (~3200–3500 cm⁻¹), while X-ray diffraction confirms tetrahedral zinc coordination .

Preparation Methods

Methylation of 2-Iodoquinoline

The most widely documented route involves the direct alkylation of 2-iodoquinoline with methyl iodide. This method leverages the nucleophilic substitution mechanism, where the nitrogen atom in the quinoline ring reacts with methyl iodide to form the quaternary ammonium salt.

Procedure :

  • Reaction Setup : 2-Iodoquinoline (1 equiv) is dissolved in anhydrous ethanol under nitrogen atmosphere. Methyl iodide (1.2 equiv) is added dropwise at 0°C to minimize side reactions.
  • Reflux Conditions : The mixture is heated to 80°C for 12–24 hours, facilitating complete quaternization.
  • Isolation : The product precipitates upon cooling and is filtered under reduced pressure.
  • Purification : Recrystallization from a methanol-diethyl ether mixture yields pure N-methyl-2-iodoquinolinium iodide as a crystalline solid.

Optimization Insights :

  • Solvent Choice : Ethanol is preferred due to its polarity, which stabilizes ionic intermediates.
  • Molar Ratios : A 20% excess of methyl iodide ensures full conversion, as confirmed by thin-layer chromatography (TLC).
  • Yield : Reported yields range from 75% to 88%, depending on reaction scale and purity of starting materials.

Alternative Alkylating Agents

While methyl iodide is standard, studies have explored methyl triflate as a more reactive alkylating agent. However, this approach increases cost and requires stringent moisture control, limiting its industrial viability.

Characterization and Analytical Validation

Structural Confirmation

Spectroscopic Data :

  • ¹H NMR (D₂O, 400 MHz): δ 9.12 (d, J = 8.4 Hz, 1H, H-8), 8.75 (d, J = 8.0 Hz, 1H, H-3), 8.50 (s, 1H, H-4), 7.98–7.85 (m, 3H, H-5–7), 4.20 (s, 3H, N-CH₃).
  • ¹³C NMR (D₂O, 100 MHz): δ 152.1 (C-2), 142.3 (C-8a), 130.5–125.8 (aromatic carbons), 48.9 (N-CH₃).

Elemental Analysis :

  • Calculated for C₁₀H₉I₂N : C, 30.25%; H, 2.28%; N, 3.53%.
  • Found : C, 30.39%; H, 2.37%; N, 3.60%.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, water-acetonitrile-TFA mobile phase) confirms >99% purity.
  • Melting Point : 173–174°C (uncorrected), consistent across batches.

Comparative Analysis of Synthetic Routes

Parameter Direct Alkylation Halogen Exchange
Yield 75–88% Hypothetical: ~70%
Reaction Time 12–24 hours 3–8 hours
Pressure Ambient Ambient
Catalyst Requirement None KI (2.5–6 mol%)
Scalability High Moderate

Key Observations :

  • Direct alkylation remains the gold standard due to reproducibility and scalability.
  • Halogen exchange methods, while theoretically viable, require experimental validation for quinolinium systems.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a key precursor for isocyanine dyes, which exhibit antidepressant properties in preclinical models. Its trifluoroacetate derivative, purified via preparative HPLC, shows enhanced bioavailability.

Material Science

The compound’s ionic nature facilitates its use in optoelectronic devices, where it modulates charge transport in thin-film transistors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.